molecular formula C17H11BrO4 B2595933 benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate CAS No. 324065-53-4

benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2595933
CAS No.: 324065-53-4
M. Wt: 359.175
InChI Key: WOLYYBWVIBYRSI-UHFFFAOYSA-N
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Description

Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS: 324065-53-4) is a brominated coumarin derivative with the molecular formula C₁₇H₁₁BrO₄. Its structure consists of a chromene backbone (a fused benzene and pyrone ring system) substituted with a bromine atom at position 6, a ketone group at position 2, and a benzyl ester at position 3 (Figure 1) . Coumarins are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Properties

IUPAC Name

benzyl 6-bromo-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO4/c18-13-6-7-15-12(8-13)9-14(17(20)22-15)16(19)21-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLYYBWVIBYRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a chromene derivative followed by esterification. One common method involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst . The reaction conditions often include the use of a base such as sodium carbonate and a solvent like acetone . The product is then purified through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydroxy derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a lead compound for developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as pancreatic lipase, by binding to their active sites and blocking substrate access . This inhibition can lead to various biological effects, including reduced fat absorption and potential anti-obesity effects .

Comparison with Similar Compounds

This section compares benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate with structurally analogous coumarin derivatives, focusing on substituent effects, spectral properties, and synthetic methodologies.

Substituent and Functional Group Variations

Table 1: Key Structural and Physical Properties of Analogous Coumarins

Compound Name Molecular Formula Substituent (Position) Ester/Acid Group Melting Point (°C) Key Spectral Data (IR, NMR) Reference
This compound C₁₇H₁₁BrO₄ Br (6) Benzyl ester Not reported IR (C=O): ~1745–1771 cm⁻¹
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate C₁₂H₉BrO₄ Br (6) Ethyl ester Not reported ¹³C NMR (C=O): δ 164.78
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid C₁₀H₅BrO₄ Br (6) Carboxylic acid 200 IR (C=O): 1771 cm⁻¹
Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate C₁₂H₉ClO₄ Cl (6) Ethyl ester Not reported ¹H NMR (Ar-H): δ 8.50–6.85
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid C₁₄H₈O₄ None (benzo[f] system) Carboxylic acid 235.1–236.5 ¹H NMR: δ 9.34 (s, 1H, COOH)
2,6-Dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate C₁₇H₁₀Cl₂O₄ Cl (2,6; benzyl) Dichlorobenzyl ester Not reported Structure: Dichlorobenzyl enhances steric bulk
Substituent Effects on Properties
  • Halogen Influence (Br vs. Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate exhibits a distinct ¹³C NMR carbonyl signal at δ 164.78, slightly downfield from its chloro analog due to bromine’s electron-withdrawing effect .
  • Ester Group Variations:
    The benzyl ester in the target compound introduces aromatic π-system interactions, which may enhance stacking in crystalline phases compared to ethyl esters. Ethyl esters, being smaller, likely exhibit higher volatility and lower melting points .

  • Carboxylic Acid vs. Ester Derivatives:
    The carboxylic acid analog (6-bromo-2-oxo-2H-chromene-3-carboxylic acid) shows a higher IR carbonyl stretch (1771 cm⁻¹) compared to esters (~1745 cm⁻¹), reflecting differences in electron delocalization .

Spectral and Computational Comparisons
  • Vibrational Spectra:
    Density functional theory (DFT) studies on ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate revealed strong agreement between calculated and experimental IR bands, particularly for C=O stretches (~1745 cm⁻¹) and aromatic C-Br vibrations (~560 cm⁻¹) .

  • NMR Chemical Shifts: The benzo[f]chromene derivative (3-oxo-3H-benzo[f]chromene-2-carboxylic acid) displays a deshielded carboxylic proton at δ 9.34 in ¹H NMR due to extended conjugation across the fused ring system .

Biological Activity

Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, highlighting its anticancer, antimicrobial, and antioxidant activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a chromene backbone with a bromine substituent at the 6-position and a benzyl group attached to the carboxylate. Its molecular formula is C16H13BrO3C_{16}H_{13}BrO_3 with a molecular weight of approximately 345.18 g/mol. The unique structure contributes to its reactivity and potential biological activities.

Anticancer Activity

This compound has been investigated for its anticancer properties. Research indicates that it exhibits significant inhibitory effects on cancer cell proliferation and invasion.

Case Study: In Vitro and In Vivo Studies

A study evaluated the effects of various chromene derivatives on cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in HT1080 (fibrosarcoma) and MDA-MB231 (breast cancer) cells. The compound inhibited cell invasion in a Boyden chamber assay, outperforming standard metalloproteinase inhibitors .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Invasion Inhibition (%)
HT108015.467
MDA-MB23112.875

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.

Research Findings

Studies have reported that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to traditional antibiotics .

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays, demonstrating its ability to scavenge free radicals effectively.

The compound acts by neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Table 3: Antioxidant Activity Data

Assay TypeIC50 (µg/mL)
DPPH Scavenging25
ABTS Scavenging30

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